4-Epianhydrochlortetracycline

Overview

Description

4-Epianhydrochlortetracycline is a secondary degradation product formed by dehydration of epichlortetracycline at the C6 position to aromatise the B ring . It is an important standard for monitoring tetracycline stability . It is soluble in ethanol, methanol, DMF, or DMSO and has good water solubility .

Synthesis Analysis

4-Epianhydrochlortetracycline is a major intermediate product of Tetracycline . It shows lethal effects and induces cell apoptosis of zebrafish embryos . It inhibits Shewanella, E. coli, and P. aeruginosa with MIC values of 2, 1, and 64 mg/L, respectively .Molecular Structure Analysis

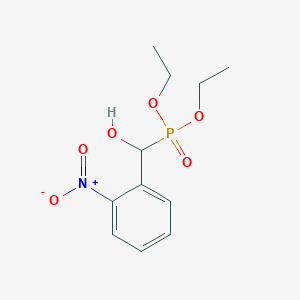

The molecular formula of 4-Epianhydrochlortetracycline is C22H22N2O7 · HCl . Its molecular weight is 462.88 . The InChI code is InChI=1S/C22H22N2O7.ClH/c1-8-9-5-4-6-12 (25)13 (9)17 (26)14-10 (8)7-11-16 (24 (2)3)18 (27)15 (21 (23)30)20 (29)22 (11,31)19 (14)28;/h4-6,11,16,25-27,31H,7H2,1-3H3, (H2,23,30);1H/t11-,16+,22-;/m0./s1 .Physical And Chemical Properties Analysis

4-Epianhydrochlortetracycline is an orange solid . It is soluble in ethanol, methanol, DMF, or DMSO and has good water solubility .Scientific Research Applications

Inhibition of Matrix Metalloproteinase-9 (MMP-9)

4-Epianhydrochlortetracycline is known to inhibit matrix metalloproteinase-9 (MMP-9) activity in a dose-dependent manner . MMP-9 is an enzyme that breaks down extracellular matrix, and its overactivity is associated with various diseases, including cancer and cardiovascular diseases .

Collagen Degradation

This compound has been shown to completely inhibit neutrophil-derived MMP-9 degradation of denatured collagen at a concentration of 500 μg/ml . This suggests potential applications in wound healing and tissue regeneration, where collagen degradation needs to be controlled .

Lack of Antibiotic Activity

Unlike tetracycline, 4-epianhydrochlortetracycline lacks antibiotic activity . This makes it a useful tool for studying the non-antibiotic properties of tetracycline derivatives .

Pharmaceutical Reference Standard

4-Epianhydrochlortetracycline hydrochloride may be used as a pharmaceutical reference standard for the determination of the analyte in commercial bulk and pharmaceutical products by high-performance liquid chromatography (HPLC) .

Electrochemical Oxidation

In a study, the electrochemical oxidation of 4-Epianhydrochlortetracycline was investigated using a carbon nanotube (CNT) electrochemical filter . This could have implications for the treatment of wastewater containing tetracycline antibiotics .

Inhibition of Proteolysis

Given its ability to inhibit MMP-9, 4-Epianhydrochlortetracycline could potentially be used to inhibit proteolysis, the breakdown of proteins into smaller polypeptides or amino acids . This could have applications in various fields, including cancer research and the study of neurodegenerative diseases .

Mechanism of Action

Target of Action

The primary target of 4-Epianhydrochlortetracycline is matrix metalloproteinase-9 (MMP-9) . MMP-9 is an enzyme that plays a crucial role in the degradation of extracellular matrix components, which is essential for various physiological and pathological processes .

Mode of Action

4-Epianhydrochlortetracycline interacts with its target, MMP-9, by inhibiting its activity in a dose-dependent manner . This interaction prevents MMP-9 from degrading collagen, a major component of the extracellular matrix .

Biochemical Pathways

By inhibiting MMP-9, 4-Epianhydrochlortetracycline affects the collagen degradation pathway . This can have downstream effects on various physiological processes that rely on extracellular matrix remodeling, such as tissue repair, inflammation, and cancer metastasis .

Pharmacokinetics

It is known that tetracyclines, the class of antibiotics to which 4-epianhydrochlortetracycline belongs, are generally well-absorbed and widely distributed in the body .

Result of Action

The molecular effect of 4-Epianhydrochlortetracycline’s action is the inhibition of MMP-9 activity, which results in reduced collagen degradation . On a cellular level, this can affect the behavior of cells that interact with the extracellular matrix, potentially influencing processes such as cell migration and tissue remodeling .

Action Environment

The action, efficacy, and stability of 4-Epianhydrochlortetracycline can be influenced by various environmental factors. For example, the pH of the environment can affect the stability of tetracyclines . Additionally, the presence of certain metal ions can influence the binding of tetracyclines to their targets . .

Safety and Hazards

properties

IUPAC Name |

(4R,4aS,12aR)-7-chloro-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-4a,5-dihydro-4H-tetracene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN2O7/c1-7-8-6-9-16(25(2)3)18(28)15(21(24)31)20(30)22(9,32)19(29)13(8)17(27)14-11(26)5-4-10(23)12(7)14/h4-5,9,16,26-27,30,32H,6H2,1-3H3,(H2,24,31)/t9-,16+,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLYIHXRYRNHXOE-VIBFLENHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C14)Cl)O)O)O)O)C(=O)N)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C[C@H]3[C@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C(C=CC(=C14)Cl)O)O)O)O)C(=O)N)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901016172 | |

| Record name | 4-Epianhydrochlortetracycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901016172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Epianhydrochlortetracycline | |

CAS RN |

81163-11-3 | |

| Record name | 4-Epianhydrochlortetracycline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081163113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Epianhydrochlortetracycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901016172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-EPIANHYDROCHLORTETRACYCLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35ALT456Y9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Imino-4-[(4-methylphenyl)hydrazinylidene]-1-phenylpyrazolidin-3-one](/img/structure/B1660577.png)